Cas no 2287301-23-7 ([3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol structure](https://pt.kuujia.com/scimg/cas/2287301-23-7x500.png)
2287301-23-7 structure
Nome do Produto:[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Propriedades químicas e físicas
Nomes e Identificadores
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- [3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
- [3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 2287301-23-7
- EN300-6760473
-
- Inchi: 1S/C13H15ClO2/c1-16-11-4-9(2-3-10(11)14)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
- Chave InChI: LIPVSCCDTYLOCH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1OC)C12CC(CO)(C1)C2
Propriedades Computadas
- Massa Exacta: 238.0760574g/mol
- Massa monoisotópica: 238.0760574g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 3
- Complexidade: 272
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 29.5Ų
- XLogP3: 2.6
[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760473-1.0g |
[3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287301-23-7 | 95.0% | 1.0g |
$1429.0 | 2025-03-13 | |
Enamine | EN300-6760473-2.5g |
[3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287301-23-7 | 95.0% | 2.5g |
$2800.0 | 2025-03-13 | |
Enamine | EN300-6760473-0.1g |
[3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287301-23-7 | 95.0% | 0.1g |
$1257.0 | 2025-03-13 | |
Enamine | EN300-6760473-10.0g |
[3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287301-23-7 | 95.0% | 10.0g |
$6144.0 | 2025-03-13 | |
Enamine | EN300-6760473-0.05g |
[3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287301-23-7 | 95.0% | 0.05g |
$1200.0 | 2025-03-13 | |
Enamine | EN300-6760473-0.5g |
[3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287301-23-7 | 95.0% | 0.5g |
$1372.0 | 2025-03-13 | |
Enamine | EN300-6760473-5.0g |
[3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287301-23-7 | 95.0% | 5.0g |
$4143.0 | 2025-03-13 | |
Enamine | EN300-6760473-0.25g |
[3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287301-23-7 | 95.0% | 0.25g |
$1315.0 | 2025-03-13 |
[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Literatura Relacionada
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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